molecular formula C13H19NO B1396621 1-Benzyl-2-methylpiperidin-4-ol CAS No. 1284529-42-5

1-Benzyl-2-methylpiperidin-4-ol

Cat. No.: B1396621
CAS No.: 1284529-42-5
M. Wt: 205.3 g/mol
InChI Key: MJQRODPQYPCQBV-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Biochemical Analysis

Biochemical Properties

1-Benzyl-2-methylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is involved in the entry process of HIV-1 into cells . The interaction between this compound and CCR5 is characterized by a strong salt-bridge interaction, which is crucial for its antagonistic activity against CCR5. Additionally, this compound has been evaluated for its potential as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CCR5 receptor, inhibiting its activity and preventing the entry of HIV-1 into cells . This binding interaction is facilitated by a strong salt-bridge interaction between the compound and the receptor. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of CCR5 activity, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of HIV-1 entry into cells. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound may affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its activity and therapeutic potential. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

The synthesis of 1-Benzyl-2-methylpiperidin-4-ol typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines multiple reactions in one step, including dehydroxylation and pyridine reduction . Industrial production methods often utilize similar catalytic hydrogenation processes to ensure high yields and purity.

Chemical Reactions Analysis

1-Benzyl-2-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1-Benzyl-2-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

    1-Benzyl-3-methylpiperidin-4-ol: Similar in structure but with different substitution patterns, leading to varied biological activities.

    1-Benzyl-2-methylpiperidin-3-ol: Another closely related compound with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-2-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQRODPQYPCQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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